Thermodynamic Stability Comparison: Ortho- vs. Meta-Nitrobenzamide Core
The core ortho-nitrobenzamide scaffold of Benzamide, N-(2-methylpropyl)-2-nitro- possesses a quantifiably different thermodynamic stability compared to its meta-nitro isomer, a key determinant of its intrinsic molecular energy and potential reactivity. This is inferred from experimental data on the parent nitrobenzamide isomers, where the ortho-substituted compound exhibits a significantly higher gas-phase enthalpy of formation [1].
| Evidence Dimension | Gas Phase Standard Molar Enthalpy of Formation (ΔfH°gas) |
|---|---|
| Target Compound Data | (-138.9 ± 3.5) kJ·mol⁻¹ (for the 2-nitrobenzamide core) |
| Comparator Or Baseline | 3-Nitrobenzamide (meta-nitro core): (-122.9 ± 2.9) kJ·mol⁻¹; 4-Nitrobenzamide (para-nitro core): (-108.5 ± 3.7) kJ·mol⁻¹ |
| Quantified Difference | The ortho-nitro core is 16.0 kJ·mol⁻¹ less stable than the meta-nitro core, and 30.4 kJ·mol⁻¹ less stable than the para-nitro core. |
| Conditions | Experimental determination via isoperibolic static-bomb combustion calorimetry and thermogravimetric analysis for sublimation enthalpy; T = 298.15 K [1]. |
Why This Matters
This thermodynamic distinctiveness confirms that the ortho-substituted isomer is not energetically equivalent to its analogs, which can affect its behavior in thermal processes, shelf-life stability predictions, and energetic calculations for synthetic scale-up.
- [1] Ximello, A., Flores, H., Rojas, A., Camarillo, E. A., & Amador, M. P. (2014). Gas phase enthalpies of formation of nitrobenzamides using combustion calorimetry and thermal analysis. The Journal of Chemical Thermodynamics, 79, 33-40. View Source
